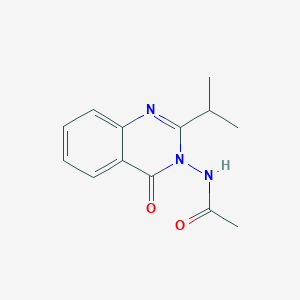
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a type of quinazolinone derivative that possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, cell growth, and viral replication. For instance, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. Moreover, it has been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, it has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone. One of the potential directions is the development of novel derivatives of this compound with improved solubility and bioavailability. Moreover, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections, needs to be explored further in preclinical and clinical studies.
Synthesemethoden
The synthesis of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone involves a multi-step process that includes the condensation of anthranilic acid with isopropylamine, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by cyclization of the intermediate compound with phosphorus oxychloride. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to possess anti-viral activity against the influenza virus and herpes simplex virus.
Eigenschaften
CAS-Nummer |
144522-58-7 |
|---|---|
Produktname |
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone |
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)12-14-11-7-5-4-6-10(11)13(18)16(12)15-9(3)17/h4-8H,1-3H3,(H,15,17) |
InChI-Schlüssel |
IABUZCGOUHAHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Kanonische SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Piktogramme |
Acute Toxic |
Synonyme |
3-ACETYLAMINO-2-ISOPROPYL-4(3H)-QUINAZO& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




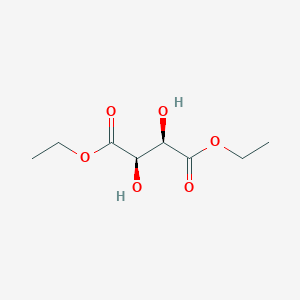
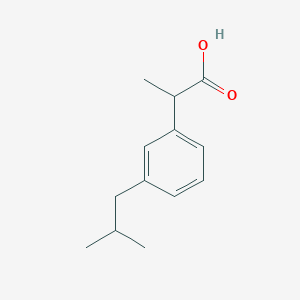
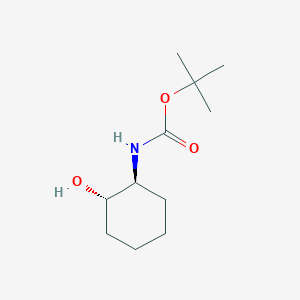
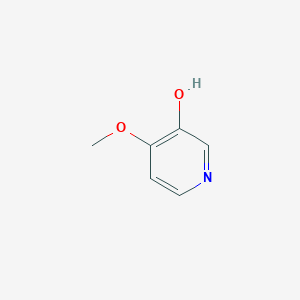
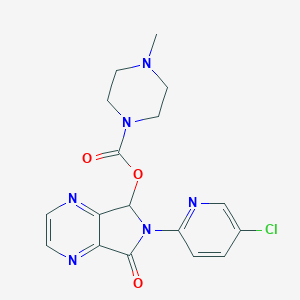
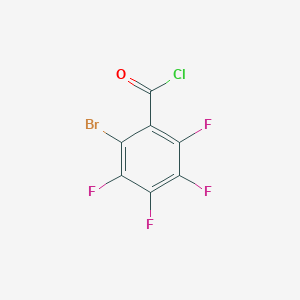
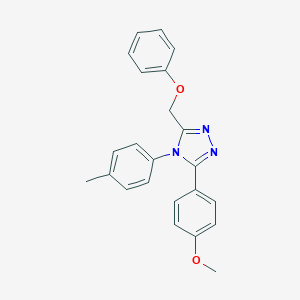
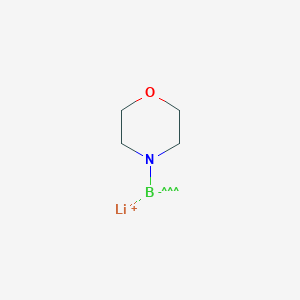
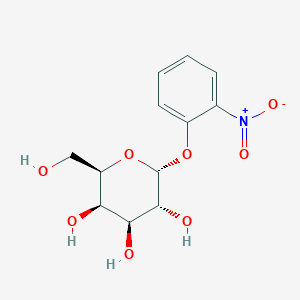
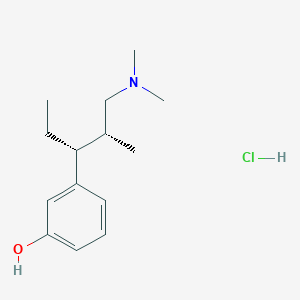
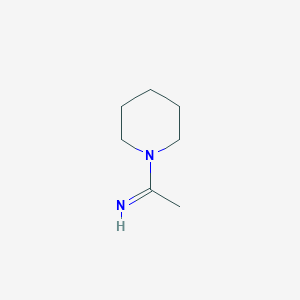
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)